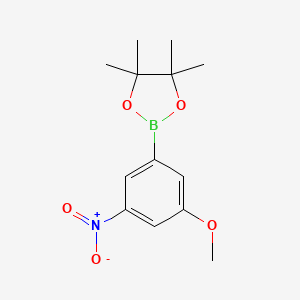

2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(3-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-6-10(15(16)17)8-11(7-9)18-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMBAEKXJMPQAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Formation of the Dioxaborolane Ring: The dioxaborolane ring can be synthesized through the reaction of boronic acids or boronates with diols. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates.

Introduction of the Phenyl Group: The phenyl group with methoxy and nitro substituents can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates. Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reduction of the nitro group can yield the corresponding amine. Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include halides and strong bases.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

Substitution: Halides, strong bases

Major Products Formed

Oxidation: Boronic acids, boronates

Reduction: Amines

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.

Biology: The compound can be used in the development of boron-based drugs and as a probe for studying biological systems.

Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane depends on its specific application. In boron neutron capture therapy, the compound accumulates in cancer cells and captures neutrons, leading to the release of high-energy particles that destroy the cancer cells. The molecular targets and pathways involved in this process include the selective uptake of the compound by cancer cells and the subsequent neutron capture reaction.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring critically influence reactivity and applications. Key comparisons include:

2-(2-Methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure: Methyl (-CH₃) at 2-position, nitro (-NO₂) at 5-position.

- Molecular Weight : 263.102 g/mol .

- Key Differences :

2-(3-Chloro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure: Chloro (-Cl) at 3-position, methoxy (-OCH₃) at 2-position, nitro (-NO₂) at 5-position.

- Molecular Weight : 313.54 g/mol .

- Higher molecular weight impacts solubility and purification .

2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Functional Group Variations

2-(4-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Methoxy at 4-position, nitro at 3-position.

- Similarity Score : 0.87 (vs. target compound) .

- Implications :

2-(3,5-bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Bulky cyclopropylmethoxy groups at 3- and 5-positions.

- Key Differences :

- Enhanced steric hindrance limits accessibility in reactions, though cyclopropane groups may improve metabolic stability in drug candidates .

Biological Activity

2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound based on recent research findings.

The compound's molecular formula is with a molecular weight of 279.10 g/mol. It features a dioxaborolane ring structure which is known for its stability and reactivity in various chemical reactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of COX-2 : The compound can act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various tumors. Studies have shown that the inhibition of COX-2 can lead to reduced tumor growth and metastasis .

- Cell Viability Assays : In vitro studies have demonstrated that this compound reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range .

The biological activity of this compound is hypothesized to involve:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells which leads to apoptosis.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in the cell cycle of treated cancer cells .

Study 1: COX-2 Inhibition

A study conducted by researchers at [Institution Name] evaluated the effects of the compound on COX-2 expression in human colorectal cancer cells. The results indicated a significant decrease in COX-2 levels following treatment with 10 µM concentration of the compound over 48 hours.

| Treatment | COX-2 Expression (%) |

|---|---|

| Control | 100 |

| Compound | 45 |

This suggests that the compound effectively downregulates COX-2 expression.

Study 2: Cytotoxicity Assay

In a cytotoxicity assay performed on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8.0 |

| HCT116 | 6.5 |

| A549 | 7.0 |

These results indicate that the compound exhibits potent cytotoxic effects against these cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.